molecular formula C17H30O3 B14521044 Cyclododecanepropanoic acid, 2-oxo-, ethyl ester CAS No. 62940-09-4

Cyclododecanepropanoic acid, 2-oxo-, ethyl ester

Cat. No.: B14521044
CAS No.: 62940-09-4
M. Wt: 282.4 g/mol
InChI Key: LQASBWHQLYSABK-UHFFFAOYSA-N
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Description

Cyclododecanepropanoic acid, 2-oxo-, ethyl ester is a chemical compound with the molecular formula C17H30O3 It is an ester derivative of cyclododecanepropanoic acid and is characterized by the presence of an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecanepropanoic acid, 2-oxo-, ethyl ester can be synthesized through the esterification of cyclododecanepropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclododecanepropanoic acid, 2-oxo-, ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield cyclododecanepropanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Typically performed with dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

    Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.

Major Products Formed

    Hydrolysis: Cyclododecanepropanoic acid and ethanol.

    Reduction: Cyclododecanepropanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Cyclododecanepropanoic acid, 2-oxo-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of cyclododecanepropanoic acid, 2-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in drug development or as a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyruvate: An ester of pyruvic acid with similar esterification properties.

    Ethyl acetate: A common ester used as a solvent with similar reactivity.

    Methyl butanoate: Another ester with comparable chemical behavior.

Uniqueness

Cyclododecanepropanoic acid, 2-oxo-, ethyl ester is unique due to its larger cyclododecane ring structure, which imparts distinct physical and chemical properties compared to smaller esters. This uniqueness makes it valuable for specific applications where its structural characteristics are advantageous.

Properties

CAS No.

62940-09-4

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

ethyl 3-(2-oxocyclododecyl)propanoate

InChI

InChI=1S/C17H30O3/c1-2-20-17(19)14-13-15-11-9-7-5-3-4-6-8-10-12-16(15)18/h15H,2-14H2,1H3

InChI Key

LQASBWHQLYSABK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCCCCCCCCCC1=O

Origin of Product

United States

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